L-Alanine, L-lysyl-L-isoleucyl-L-valyl-L-phenylalanyl-L-phenylalanyl-
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Overview
Description
L-Alanine, L-lysyl-L-isoleucyl-L-valyl-L-phenylalanyl-L-phenylalanyl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest in various fields of scientific research due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, L-lysyl-L-isoleucyl-L-valyl-L-phenylalanyl-L-phenylalanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms for expression and subsequent purification.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, L-lysyl-L-isoleucyl-L-valyl-L-phenylalanyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residues, leading to the formation of quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to quinone derivatives, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Alanine, L-lysyl-L-isoleucyl-L-valyl-L-phenylalanyl-L-phenylalanyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Alanine, L-lysyl-L-isoleucyl-L-valyl-L-phenylalanyl-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in cell culture and medical research.
L-Isoleucyl-L-alanine: A similar peptide with different amino acid composition, used in biochemical studies.
Uniqueness
L-Alanine, L-lysyl-L-isoleucyl-L-valyl-L-phenylalanyl-L-phenylalanyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
307299-71-4 |
---|---|
Molecular Formula |
C38H57N7O7 |
Molecular Weight |
723.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C38H57N7O7/c1-6-24(4)32(45-33(46)28(40)19-13-14-20-39)37(50)44-31(23(2)3)36(49)43-30(22-27-17-11-8-12-18-27)35(48)42-29(21-26-15-9-7-10-16-26)34(47)41-25(5)38(51)52/h7-12,15-18,23-25,28-32H,6,13-14,19-22,39-40H2,1-5H3,(H,41,47)(H,42,48)(H,43,49)(H,44,50)(H,45,46)(H,51,52)/t24-,25-,28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
RMHYZZHHGXXRMS-WUCONBCXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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